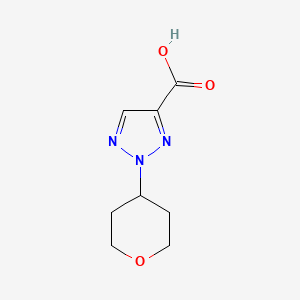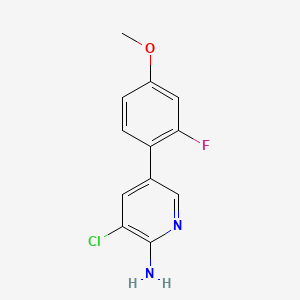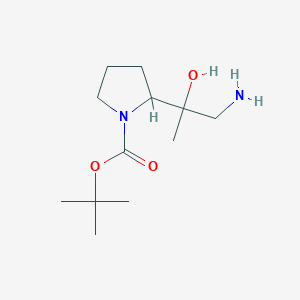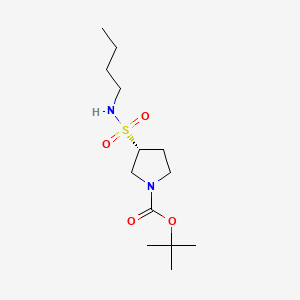![molecular formula C22H24N2O10S2 B13530165 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is a complex organic compound characterized by the presence of nitrophenyl groups and disulfide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate typically involves multiple steps. One common route includes the reaction of 4-nitrophenol with carbonyl chloride to form 4-nitrophenyl chloroformate. This intermediate is then reacted with a disulfide-containing butyl alcohol under basic conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonate groups can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Urethane or carbonate derivatives.
Applications De Recherche Scientifique
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate involves its ability to undergo nucleophilic substitution reactions. The nitrophenyl groups act as good leaving groups, facilitating the formation of new covalent bonds with nucleophiles. This property is particularly useful in the formation of stable conjugates with proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl chloroformate: A related compound used as an intermediate in the synthesis of 4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate.
4-Nitrophenyl acetate: Another nitrophenyl derivative with similar reactivity but different applications.
Disulfide-containing compounds: Compounds with disulfide linkages that exhibit similar redox properties.
Uniqueness
4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl 4-nitrophenyl carbonate is unique due to its combination of nitrophenyl groups and disulfide linkages. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H24N2O10S2 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
4-[4-(4-nitrophenoxy)carbonyloxybutyldisulfanyl]butyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C22H24N2O10S2/c25-21(33-19-9-5-17(6-10-19)23(27)28)31-13-1-3-15-35-36-16-4-2-14-32-22(26)34-20-11-7-18(8-12-20)24(29)30/h5-12H,1-4,13-16H2 |
Clé InChI |
YLOMNDGFMRYDTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCCCSSCCCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)









